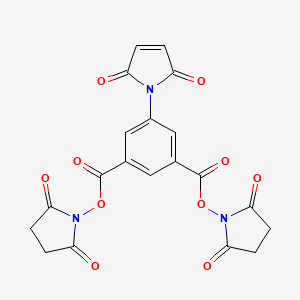
Maleimido-3,5-disuccinimidylisophthalat
Übersicht
Beschreibung
Maleimido-3,5-disuccinimidyl isophthalate is a versatile chemical compound widely used in scientific research. It serves as a cross-linking agent, facilitating protein-protein interactions and enabling the study of complex biological systems . The compound is characterized by its molecular formula C20H13N3O10 and a molecular weight of 455.34 g/mol .
Wissenschaftliche Forschungsanwendungen
Maleimido-3,5-disuccinimidyl isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and the formation of stable protein complexes.
Medicine: Employed in the development of drug delivery systems and diagnostic assays.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
Target of Action
Maleimido-3,5-disuccinimidyl isophthalate primarily targets proteins . It serves as a cross-linking agent, facilitating protein-protein interactions . This enables the study of complex biological systems and the investigation of intricate molecular interactions .
Mode of Action
The compound interacts with its protein targets by forming covalent bonds, thereby creating cross-links between proteins . This cross-linking can result in changes to the structure and function of the proteins, potentially altering their activity and interactions with other molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Maleimido-3,5-disuccinimidyl isophthalate. For instance, it is recommended to store the compound at 0-8°C to maintain its stability . Furthermore, its efficacy as a cross-linking agent might be affected by the concentration of target proteins and the presence of other competing or interacting molecules.
Biochemische Analyse
Biochemical Properties
Maleimido-3,5-disuccinimidyl isophthalate plays a crucial role in biochemical reactions by acting as a cross-linking agent. It facilitates the formation of covalent bonds between proteins, enzymes, and other biomolecules. This compound interacts with enzymes such as horseradish peroxidase and alkaline phosphatase, enhancing their stability and activity. The nature of these interactions involves the formation of stable amide bonds between the maleimide group of the compound and the amino groups of the target proteins .
Cellular Effects
Maleimido-3,5-disuccinimidyl isophthalate has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the activity of certain signaling pathways by stabilizing protein-protein interactions. Additionally, it can affect gene expression by promoting the formation of transcription factor complexes. These effects contribute to changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of Maleimido-3,5-disuccinimidyl isophthalate involves its ability to form covalent bonds with biomolecules. This compound binds to specific amino groups on proteins and enzymes, leading to the formation of stable amide bonds. This binding interaction can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, Maleimido-3,5-disuccinimidyl isophthalate can influence gene expression by promoting the formation of transcription factor complexes, thereby affecting the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maleimido-3,5-disuccinimidyl isophthalate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Maleimido-3,5-disuccinimidyl isophthalate remains stable under controlled conditions, but its activity can decrease over time due to hydrolysis and other degradation processes. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Maleimido-3,5-disuccinimidyl isophthalate vary with different dosages in animal models. At low doses, this compound can enhance protein-protein interactions and stabilize enzyme activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Maleimido-3,5-disuccinimidyl isophthalate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by stabilizing enzyme complexes and promoting the formation of metabolic intermediates. Additionally, it can influence metabolite levels by enhancing the activity of specific enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Maleimido-3,5-disuccinimidyl isophthalate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation. The distribution of Maleimido-3,5-disuccinimidyl isophthalate within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
Maleimido-3,5-disuccinimidyl isophthalate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism by stabilizing enzyme complexes involved in metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Maleimido-3,5-disuccinimidyl isophthalate typically involves the reaction of maleimide with 3,5-disuccinimidyl isophthalate under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-8°C . The product is then purified through recrystallization or chromatography to achieve a purity of ≥ 95% .
Industrial Production Methods: Industrial production of Maleimido-3,5-disuccinimidyl isophthalate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is stored at 0-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Maleimido-3,5-disuccinimidyl isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl groups are replaced by nucleophiles such as amines or thiols.
Addition Reactions: The maleimide moiety can undergo Michael addition reactions with nucleophiles, forming stable adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in reactions with Maleimido-3,5-disuccinimidyl isophthalate.
Solvents: Dimethylformamide, dichloromethane, and acetonitrile are frequently used solvents.
Major Products:
Vergleich Mit ähnlichen Verbindungen
Maleimido-3,5-disuccinimidyl isophthalate is unique in its ability to form stable cross-links with proteins, making it invaluable for studying complex biological systems. Similar compounds include:
N-Hydroxysuccinimide esters: Used for protein labeling and cross-linking.
Maleimide derivatives: Employed in bioconjugation and polymer synthesis.
Glutaraldehyde: A common cross-linking agent for proteins and nucleic acids.
Maleimido-3,5-disuccinimidyl isophthalate stands out due to its high reactivity and specificity for amino groups, making it a preferred choice for many applications .
Eigenschaften
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O10/c24-13-1-2-14(25)21(13)12-8-10(19(30)32-22-15(26)3-4-16(22)27)7-11(9-12)20(31)33-23-17(28)5-6-18(23)29/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLOZJGLNEUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)N3C(=O)C=CC3=O)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





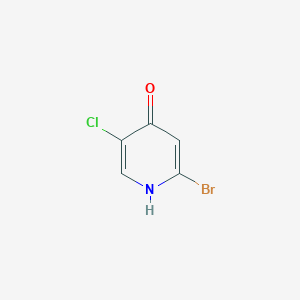
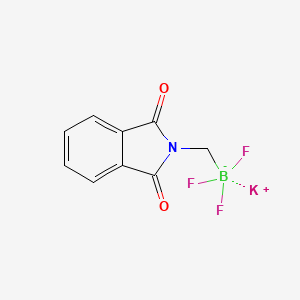
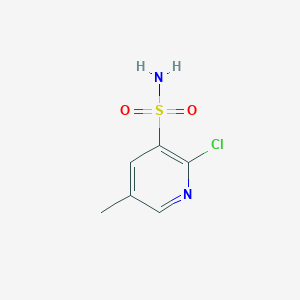

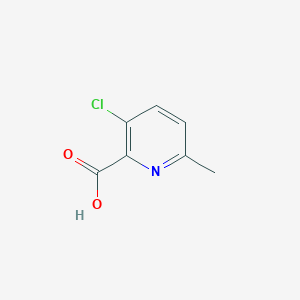
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)



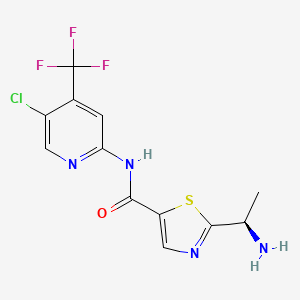
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)
